Zinc nonafluorobutanesulphonate

Description

Overview of Perfluorinated Sulfonates in Contemporary Chemical Sciences

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic organofluorine chemical compounds characterized by a partially or fully fluorinated alkyl chain. wikipedia.org Among these, perfluorinated sulfonates (PFSAs) are a prominent subclass. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, bestowing upon these compounds exceptional thermal and chemical stability. wikipedia.org This inherent stability makes them persistent in the environment, a characteristic that has drawn considerable attention from regulatory agencies. wikipedia.org

From a chemical standpoint, the perfluoroalkylsulfonyl group is a powerful electron-withdrawing group, which makes the corresponding sulfonic acids superacids. Nonafluorobutane-1-sulfonic acid (NfOH), the precursor to the nonaflate anion, is considered a superacid. chemicalbook.com The nonaflate anion (C₄F₉SO₃⁻) is a highly stable, non-coordinating anion. This property is of great value in catalysis, as it allows the associated cation to remain highly electrophilic and reactive. laboratorynotes.com In contemporary chemical sciences, perfluorinated sulfonates are utilized in a variety of applications, including as surfactants, in emulsion polymerization to produce fluoropolymers, and as components in fire-fighting foams. wikipedia.org Their salts, particularly those with metal cations, are increasingly explored for their catalytic properties in organic synthesis.

Historical Context of Zinc Coordination Compounds in Catalysis and Materials Science

Zinc, a d¹⁰ metal, typically exists in the +2 oxidation state in its compounds. wikipedia.org Unlike many transition metals, zinc is not redox-active under most biological and common chemical conditions. nih.gov Historically, organozinc compounds were among the first organometallic compounds synthesized, with Edward Frankland's preparation of diethylzinc (B1219324) in 1848 being a notable milestone. indolysaght.com

The primary role of the Zn(II) ion in coordination compounds is that of a Lewis acid. libretexts.org This Lewis acidity allows zinc compounds to catalyze a wide array of organic reactions, including aldol (B89426) reactions, Michael additions, and Friedel-Crafts acylations and alkylations. laboratorynotes.comresearchgate.net Zinc salts, such as zinc chloride and zinc acetate, have long been employed as catalysts in organic synthesis. researchgate.netchemicalbook.com The development of zinc triflate (Zn(OTf)₂), a salt of a superacid, marked a significant advancement, offering a highly effective and often more moisture-tolerant Lewis acid catalyst compared to traditional options like aluminum chloride. laboratorynotes.comwikipedia.orgnih.gov

In materials science, zinc coordination compounds are integral to the development of metal-organic frameworks (MOFs) and other coordination polymers. The flexible coordination geometry of the Zn(II) ion, which can readily adopt tetrahedral, octahedral, and other coordination numbers, allows for the construction of diverse and porous structures with applications in gas storage, separation, and catalysis. wikipedia.orgacs.org

Research Significance and Current Gaps Pertaining to Zinc Nonafluorobutanesulphonate

The research significance of this compound lies at the intersection of the unique properties of the nonaflate anion and the versatile catalytic and structural roles of the zinc(II) ion. Given that zinc triflate is a well-established and powerful Lewis acid catalyst, it is highly probable that this compound would exhibit similar, if not enhanced, catalytic activity. The nonaflate anion is even more weakly coordinating than the triflate anion, which could render the zinc cation in this compound a stronger Lewis acid.

However, a significant gap exists in the scientific literature concerning this compound. While the compound is commercially available for research purposes, there is a notable absence of published academic studies detailing its synthesis, characterization, and applications. This lack of research presents a clear opportunity for investigation. Detailed studies on its crystal structure, spectroscopic properties, thermal stability, and, most importantly, its efficacy as a catalyst in various organic transformations are needed.

The following sections will, therefore, draw upon the known properties of its constituent ions and analogous compounds to provide a scientifically grounded perspective on the potential research findings related to this compound.

Inferred Properties and Potential Research Findings

Due to the limited direct research on this compound, this section presents inferred properties and potential research findings based on the known characteristics of the nonafluorobutanesulphonate anion, the zinc(II) cation, and analogous compounds like zinc triflate.

Physicochemical Properties

The properties of this compound can be inferred by examining its components and related compounds.

| Property | Inferred Characteristic for this compound | Basis for Inference |

| Appearance | White crystalline solid. | Zinc salts are typically white crystalline solids. wikipedia.org |

| Lewis Acidity | Strong Lewis acid, potentially stronger than zinc triflate. | The nonaflate anion is a very weak base, making the corresponding zinc salt a strong Lewis acid. laboratorynotes.comanr.fr |

| Solubility | Likely soluble in polar organic solvents like acetonitrile (B52724), methanol, and nitromethane. | Zinc triflate shows good solubility in such solvents. laboratorynotes.com |

| Thermal Stability | Expected to be high, with decomposition likely occurring at temperatures above 400°C. | Perfluoroalkyl sulfonic acids (PFSAs) generally exhibit high thermal stability, requiring temperatures of ≥450 °C to decompose. acs.orgresearchgate.netund.edu |

Potential Catalytic Applications

Based on the extensive use of zinc triflate and other zinc salts in organic synthesis, this compound is anticipated to be a highly effective catalyst.

| Reaction Type | Potential Role of this compound | Analogous System |

| Friedel-Crafts Reactions | Catalyst for acylation and alkylation of aromatic compounds. | Zinc triflate is a known catalyst for these reactions. laboratorynotes.com |

| Silylation Reactions | Promoter for the silylation of alkynes and alcohols. | Zinc triflate efficiently catalyzes the silylation of 1-alkynes. wikipedia.org |

| Aldol and Michael Additions | Lewis acid catalyst to activate carbonyl compounds towards nucleophilic attack. | Zinc salts are widely used in these fundamental C-C bond-forming reactions. researchgate.net |

| Cyclization Reactions | Catalyst for intramolecular reactions to form heterocyclic compounds. | Zinc triflate has been used in the synthesis of quinolines. nih.gov |

| Polymerization | Initiator for the ring-opening polymerization of cyclic esters and ethers. | Zinc compounds are known catalysts for polymerization reactions. |

Structure

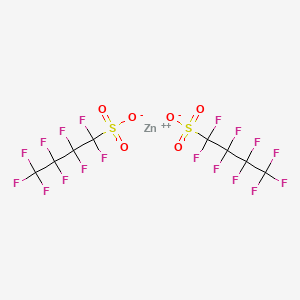

2D Structure

Properties

IUPAC Name |

zinc;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4HF9O3S.Zn/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUICSBDARJXPJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18O6S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694203 | |

| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502457-69-4 | |

| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Structural Elucidation

Ligand Design and Coordination Motifs of Nonafluorobutanesulfonate with Zinc(II)

The coordination of the nonafluorobutanesulfonate ligand to the zinc(II) center is primarily dictated by the hard-soft acid-base (HSAB) principle, with the hard zinc(II) cation preferentially interacting with the oxygen atoms of the sulfonate group. The versatility of the sulfonate group allows for several coordination modes. vnu.edu.vnnih.gov

Stereochemical Aspects of Zinc Nonafluorobutanesulfonate Complexes

The d¹⁰ electronic configuration of zinc(II) does not impose any ligand field stabilization energy, resulting in a high degree of stereochemical flexibility. Current time information in Bangalore, IN. Consequently, zinc nonafluorobutanesulfonate complexes can adopt various geometries, with tetrahedral and octahedral arrangements being the most prevalent. Current time information in Bangalore, IN.nih.gov The final geometry is a delicate balance between the size of the nonafluorobutanesulfonate ligand, the coordination number, and the steric and electronic properties of any co-ligands present. For instance, in a four-coordinate complex, a distorted tetrahedral geometry is expected. In a six-coordinate complex, which may arise from the coordination of solvent molecules or bridging nonafluorobutanesulfonate ligands, a distorted octahedral geometry is typically observed.

Supramolecular Assembly and Network Formation

The highly fluorinated tail of the nonafluorobutanesulfonate ligand plays a significant role in the supramolecular assembly of zinc nonafluorobutanesulfonate complexes. While not directly involved in coordination to the metal center, the perfluorinated chains can engage in a variety of weak interactions, including van der Waals forces and fluorine-fluorine interactions. These interactions, although individually weak, can collectively direct the formation of specific and often complex supramolecular architectures in the solid state. nih.gov Furthermore, if co-ligands with hydrogen bond donors are present, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, further extending the supramolecular network. This interplay of coordination bonds and weaker supramolecular forces is a key feature of the structural chemistry of metal-organic systems.

Catalytic Applications in Advanced Organic Transformations

Lewis Acidity of Zinc Nonafluorobutanesulphonate in Organic Reactions

The Lewis acidic nature of zinc compounds is fundamental to their catalytic activity. The zinc ion can coordinate to electron-rich atoms, such as oxygen and nitrogen, in organic substrates. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The nonafluorobutanesulphonate anion, being a highly fluorinated and non-coordinating anion, is expected to result in a highly Lewis acidic zinc center. This heightened acidity could, in theory, lead to enhanced catalytic activity. However, specific studies quantifying the Lewis acidity of this compound and its direct application in organic reactions are not prominently featured in the reviewed literature.

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a critical area of modern chemistry. While various chiral zinc complexes have been successfully employed as catalysts in asymmetric transformations, there is no specific information available on the use of this compound in combination with chiral ligands to induce enantioselectivity. The development of such catalytic systems would require detailed investigations into the coordination chemistry of this compound with various chiral ligands and the subsequent performance of these complexes in stereoselective reactions.

The activation of electrophiles is a cornerstone of many synthetic methodologies. Zinc catalysts are known to activate a wide array of electrophiles, including carbonyl compounds, imines, and epoxides. The presumed high Lewis acidity of this compound suggests its potential as a catalyst for such activations. Nevertheless, specific examples and detailed mechanistic studies of electrophilic activation strategies employing this particular zinc salt are absent from the current body of scientific literature.

Specific Reaction Classes Catalyzed by this compound

While the potential for this compound to catalyze various reactions can be inferred from the broader knowledge of zinc catalysis, specific, well-documented examples are not available.

The formation of bonds between carbon and heteroatoms (e.g., C-N, C-O, C-S) is a fundamental process in the synthesis of numerous organic molecules, including pharmaceuticals and materials. Zinc catalysts have been shown to be effective in promoting such reactions. However, research detailing the application of this compound as a catalyst for carbon-heteroatom bond formation is not found in the surveyed literature.

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a variety of polymers. Zinc complexes are recognized as effective initiators for the ROP of cyclic esters and other monomers. The mechanism often involves the coordination of the monomer to the zinc center, followed by nucleophilic attack and propagation.

The coordination-insertion mechanism is a common pathway in metal-catalyzed ROP. This mechanism involves the coordination of the cyclic monomer to the metal center, followed by the insertion of the monomer into a metal-ligand bond. While this is a well-established mechanism for many zinc catalysts, there are no specific studies detailing the initiation or propagation of ring-opening polymerization via a coordination-insertion mechanism that is explicitly catalyzed by this compound.

Cycloaddition Reactions

Zinc catalysts are effective in promoting various cycloaddition reactions, which are powerful methods for constructing cyclic molecular architectures. These reactions are valued for their atom economy and their ability to build molecular complexity in a single step. This compound, as a potent Lewis acid, can activate substrates to participate in these transformations.

A notable example is a zinc-promoted [4+3] cycloaddition of a carbonyl ene-yne with simple dienes. nih.gov This process provides an efficient route to cyclohepta[b]furan rings through a cascade cycloaddition mechanism. nih.gov The Lewis acidic zinc catalyst is proposed to activate the carbonyl group, facilitating the formation of a key cationic intermediate that then engages with the diene. Although the specific catalyst used in this report was not this compound, the principle of Lewis acid activation is central and directly relevant.

The general role of a zinc-based Lewis acid catalyst in cycloadditions, such as the Diels-Alder reaction or [3+2] cycloadditions, is to coordinate to an electron-withdrawing group on one of the reactants (e.g., the dienophile or the dipolarophile). This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of that reactant, reducing the HOMO-LUMO energy gap with its reaction partner and thereby accelerating the reaction rate. This activation can also enhance the regioselectivity and stereoselectivity of the cycloaddition.

| Reaction Type | Reactants | Catalyst Type | Product | Reference |

| [4+3] Cycloaddition | Carbonyl ene-yne, Diene | Zinc-promoted | Cyclohepta[b]furan | nih.gov |

| [3+2] Cycloaddition | Nitrile, Sodium Azide | Heterogeneous Cu-Zn | Tetrazole | nih.gov |

Other Multi-component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates structural elements from each starting material. nih.govnih.gov Zinc catalysts, including salts like this compound, are valuable in this domain due to their ability to orchestrate the complex sequence of bond formations.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are prime examples where zinc catalysts have found application. The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org In certain variations, a Lewis acid catalyst is required to activate the reactants. For example, the use of hydroxylamine (B1172632) as the amine component in an Ugi-type reaction benefits from the presence of zinc chloride (ZnCl₂) to achieve good yields of the desired products. nih.gov The zinc catalyst activates the carbonyl component, facilitating the formation of the initial iminium ion, which is a key step in the reaction cascade. nih.gov

Similarly, the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, can be influenced by Lewis acid catalysis. wikipedia.orgorganic-chemistry.org While often proceeding without a catalyst, the diastereoselectivity of the Passerini reaction can be enhanced with additives. For instance, the use of catalytic zinc triflate (Zn(OTf)₂), a close analog of zinc nonaflate, has been shown to improve the diastereomeric ratio in the synthesis of functionalized bicyclic lactones via an intramolecular Passerini reaction. nih.gov This highlights the role of the zinc catalyst in organizing the transition state to favor the formation of one stereoisomer over another.

These examples demonstrate the capacity of zinc catalysts to enable complex and efficient molecular constructions, a role for which the high Lewis acidity of this compound is particularly well-suited.

Catalyst Design and Immobilization Strategies

The practical application of homogeneous catalysts is often hampered by challenges in separating the catalyst from the reaction products and the potential for catalyst deactivation, which prevents reuse. To overcome these limitations, significant research has focused on the design and immobilization of catalysts on solid supports.

Heterogeneous Catalysis with Supported this compound

Immobilizing this compound onto a solid support transforms it into a heterogeneous catalyst, which offers simplified recovery (e.g., through simple filtration), potential for reuse, and suitability for continuous flow processes. Various materials can serve as supports, including inorganic oxides like silica (B1680970) and alumina, as well as organic polymers.

One successful strategy involves the heterogenization of homogeneous zinc tetrahalide complexes by polymerizing 1-alkyl-3-vinylimidazolium zinc tetrahalides. organic-chemistry.org These polymer-supported catalysts were shown to be thermally stable and could be reused multiple times in the coupling reaction of CO₂ and epoxides without a significant loss of activity. organic-chemistry.org A similar approach could be envisioned for this compound, where the zinc salt is incorporated into a polymer backbone or supported on a pre-formed polymer.

Another approach is the deposition of zinc species onto inorganic supports. For example, a zinc ferrite (B1171679) catalyst supported on gamma-alumina (γ-Al₂O₃) was fabricated and showed enhanced catalytic activity compared to the unsupported version for the aerobic oxidation of cyclic ethers. nih.gov Fibrous silica has also been explored as a support for zinc oxide-based catalysts. kfupm.edu.sa The interaction between the support and the zinc species can influence the catalyst's electronic properties and dispersion, leading to improved performance. For this compound, the sulfonic acid groups of a support like Nafion, a perfluorinated polymer, could provide strong anchoring points for the zinc ions, creating a stable and recyclable heterogeneous catalyst. rsc.org

| Support Material | Zinc Species | Application | Key Advantage | Reference |

| Polymerized Imidazolium | Zinc Tetrahalide | CO₂/Epoxide Coupling | Recyclable (6+ times) | organic-chemistry.org |

| Gamma-Alumina (γ-Al₂O₃) | Zinc Ferrite | Cyclic Ether Oxidation | 3.2x more potent | nih.gov |

| Fibrous Silica | Zinc Oxide | Methane Reforming | High surface area | kfupm.edu.sa |

| Nafion Nanofilm | Zinc Ions | Zinc-ion Batteries | Dendrite-free deposition | rsc.org |

Homogeneous Catalysis Paradigms

In a homogeneous catalysis paradigm, the catalyst and reactants exist in the same phase, typically a liquid solution. This setup offers several intrinsic advantages, including high activity and selectivity due to the excellent accessibility of the catalytic sites. The molecularly defined nature of homogeneous catalysts allows for systematic tuning of their steric and electronic properties through ligand modification, enabling a deep understanding of reaction mechanisms.

This compound is primarily used as a homogeneous catalyst. Its solubility in many organic solvents allows it to effectively activate substrates in solution. The applications discussed previously, such as the ring-opening polymerization of lactide and various multi-component reactions, are typically performed under homogeneous conditions. nih.govkfupm.edu.sa In these systems, the catalyst is simply dissolved in the reaction mixture along with the substrates. The regeneration of the catalyst at the end of the reaction is often visible, as seen when a cobalt catalyst added to a reaction mixture changes color during the reaction and reverts to its original pink color upon completion, indicating it is ready for another cycle.

Despite the challenges of separation, homogeneous catalysis remains a powerful tool, especially in fine chemical and pharmaceutical synthesis where high selectivity and mild reaction conditions are paramount.

Reaction Mechanism Elucidation in Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing more efficient catalysts. For zinc-catalyzed reactions, this involves identifying the active catalytic species, characterizing intermediates, and determining the rate-limiting step of the catalytic cycle.

In many reactions involving zinc Lewis acids like this compound, the catalytic cycle begins with the coordination of a substrate to the zinc ion. This activation step increases the substrate's electrophilicity. For example, in the cyclization of alkynyl alcohols, kinetic and DFT computational studies have provided detailed mechanistic insights. acs.orgwikipedia.org The proposed catalytic cycle begins not with the activation of the alkyne, but with a protonolysis reaction between the catalyst and the alcohol group of the substrate. wikipedia.org This forms a more catalytically active alkoxide-zinc intermediate. This intermediate then undergoes a concerted coupling reaction between the alkyne group and the zinc-alkoxide moiety, which is kinetically favored over other potential pathways. wikipedia.org

The reaction is found to be first-order with respect to the catalyst concentration but zero-order in the substrate, indicating that the formation of the active catalyst or a subsequent step is rate-determining, rather than the initial substrate binding. wikipedia.org

Insights can also be drawn from bioinorganic chemistry, where di-zinc enzymes perform complex transformations. Studies on metallo-β-lactamases have shown that the two zinc ions in the active site can move relative to each other during the catalytic cycle. wikipedia.org This motion, a "scissoring" action, may help to strain the substrate and facilitate bond cleavage. wikipedia.org This dynamic behavior highlights that the role of the metal is not merely as a static coordination site but as an active participant in the physical and electronic progression of the reaction. These fundamental principles of substrate activation, intermediate formation, and dynamic participation of the metal center are central to the catalytic function of this compound in organic synthesis.

Role in Energy Storage Systems

Zinc Nonafluorobutanesulphonate as an Electrolyte Component in Rechargeable Zinc-Ion Batteries

The primary application of this compound in energy storage is as a salt or additive in electrolytes for aqueous and non-aqueous ZIBs. The nonafluorobutanesulphonate ([C₄F₉SO₃]⁻) anion possesses distinct characteristics that influence the electrochemical behavior of the battery system, from the electrolyte's bulk properties to the critical processes occurring at the electrode-electrolyte interfaces.

Researchers have investigated various formulations, often using this compound in conjunction with other zinc salts like zinc sulfate (B86663) (ZnSO₄) or in non-aqueous solvents. For instance, studies on a similar compound, potassium perfluorobutanesulfonate (B13733166) (PPFBS), as an additive in a 2 M ZnSO₄ aqueous electrolyte have shown significant performance improvements. nih.gov The addition of PPFBS, which provides the C₄F₉SO₃⁻ anion, demonstrates the potential of such fluorinated sulfonates in electrolyte design. nih.gov

In non-aqueous systems, related fluorinated salts like zinc trifluoromethanesulfonate (B1224126) (Zn(CF₃SO₃)₂) and zinc bis(trifluoromethylsulfonyl)imide (Zn(TFSI)₂) have been studied extensively. lbl.gov These electrolytes, particularly when paired with solvents like acetonitrile (B52724) (AN), can achieve very high reversibility of zinc deposition and dissolution, with Coulombic efficiencies of ≥99%. lbl.govosti.gov This high efficiency is crucial for long-cycle life batteries. The insights gained from these related compounds pave the way for optimizing electrolytes based on this compound.

The performance of ZIBs is directly tied to the electrolyte formulation. The use of additives like PPFBS has been shown to improve cycle stability and rate performance in Zn/V₂O₅ batteries. nih.gov Similarly, non-aqueous electrolytes have demonstrated high anodic stability, up to approximately 3.8 V, which is essential for developing high-voltage ZIBs. lbl.govosti.gov

| Electrolyte System | Key Components | Observed Performance Metrics | Reference |

|---|---|---|---|

| Aqueous Additive | 2 M ZnSO₄ + Potassium Perfluorobutanesulfonate (PPFBS) | Improved cycle stability and rate performance; Zn/Zn cell cycles over 2200 h at 5 mA cm⁻²; Average Coulombic Efficiency of 99.47% in Zn/Cu cell over 500 cycles. | nih.gov |

| Non-Aqueous | Acetonitrile-Zn(TFSI)₂ | ≥99% Coulombic efficiency; Anodic stability up to ~3.8 V. | lbl.govosti.gov |

| Non-Aqueous | Acetonitrile-Zn(CF₃SO₃)₂ | ≥99% Coulombic efficiency; Anodic stability up to ~3.6 V. | lbl.govosti.gov |

| Non-Aqueous | Propylene Carbonate-Zn(TFSI)₂ | ≥99% Coulombic efficiency; Anodic stability up to ~3.4 V. | lbl.govosti.gov |

The interactions at the interface between the zinc anode and the electrolyte are critical to the battery's performance and longevity. The nonafluorobutanesulphonate anion plays a crucial role in modifying this interface, influencing the formation of a protective layer and suppressing detrimental dendrite growth. nih.gov The desolvation of zinc ions at this interface is a key kinetic factor, and the composition of the electrolyte can significantly impact the energy penalty associated with this process. osti.govrsc.orgnih.gov

A stable solid electrolyte interphase (SEI) is essential for preventing continuous electrolyte decomposition and ensuring the reversible cycling of the zinc anode. youtube.comkit.edu In electrolytes containing the C₄F₉SO₃⁻ anion, this anion actively participates in the formation of the SEI. nih.gov

Molecular dynamics simulations and experimental results for the closely related PPFBS additive show that the C₄F₉SO₃⁻ anion becomes part of the Zn²⁺ solvation structure. nih.gov During charging, these anions accumulate at the anode surface, creating a protective adsorption layer. This layer acts as a barrier, separating water molecules from the zinc anode, which inhibits the hydrogen evolution reaction and the formation of by-products like zinc hydroxide (B78521) sulfate. nih.gov The formation of a stable, LiF-rich SEI has been shown to be beneficial in lithium metal batteries, suggesting that a fluoride-containing SEI in ZIBs could offer similar advantages. elsevierpure.com The ability to form a stable SEI is a defining characteristic for the functional performance of rechargeable batteries. nih.gov

One of the most significant challenges for zinc-ion batteries is the formation of zinc dendrites—sharp, needle-like structures that can grow from the anode during charging. rsc.orgucsd.edu These dendrites can pierce the separator, causing short circuits, and lead to rapid capacity loss. The use of this compound in the electrolyte is a promising strategy to mitigate this issue.

The primary mechanism for dendrite suppression involves the C₄F₉SO₃⁻ anion. The adsorption layer formed by these anions at the anode surface helps to create a uniform flux of Zn²⁺ ions. nih.gov This uniform deposition prevents the localized accumulation of charge that leads to dendrite growth. nih.govucsd.edu Furthermore, sulfonate groups (–SO₃⁻), such as those in the Nafion polymer, have been shown to be "zincophilic," meaning they attract zinc ions and can guide their deposition preferentially along the (002) crystal plane, resulting in a smooth, dendrite-free surface. rsc.org The C₄F₉SO₃⁻ anion provides both this guiding sulfonate group and a fluorinated component that enhances interfacial stability. nih.gov This strategy is part of a broader effort to control dendrite growth through various means, including interfacial barrier layers and electrolyte additives. rsc.orgnu.edu.kznih.gov

| Suppression Strategy | Mechanism | Observed Outcome | Reference |

|---|---|---|---|

| Perfluorobutanesulfonate Additive | Formation of a C₄F₉SO₃⁻ adsorption layer on the anode. This reduces the contact angle and facilitates uniform Zn²⁺ flux. | Inhibition of dendrite growth and side reactions. Stable cycling for over 2200 hours in a Zn/Zn symmetric cell. | nih.gov |

| Nafion Additive (contains –SO₃⁻ groups) | In-situ formation of a nanofilm with zincophilic –SO₃⁻ groups that guides directional Zn²⁺ deposition. | Dendrite-free Zn anode with preferential growth on the (002) crystal plane. Ultralong lifespan of over 7000 h at 5 mA cm⁻². | rsc.org |

| Anode Polishing | Reducing the initial surface roughness of the zinc foil. | Improved uniformity and reversibility of the deposited zinc layer, leading to increased cycle life. | rsc.org |

| Layered Coatings | Heteroepitaxial residual stresses from the coating shield against chemical potential polarization around dendrite embryos. | Slower rate of dendritic growth and eventual suppression. | nih.gov |

High ionic conductivity is a prerequisite for an efficient electrolyte, as it ensures rapid transport of charge carriers (Zn²⁺ ions) between the cathode and anode. The properties of this compound can influence this conductivity. While specific data for this compound is not widely available, studies of similar systems provide valuable benchmarks.

Interfacial Phenomena at the Electrode-Electrolyte Interface

Advanced Battery Architectures Incorporating this compound Electrolytes

The benefits offered by this compound electrolytes, particularly in stabilizing the zinc anode, make them suitable for use in advanced battery designs beyond simple aqueous cells. These include high-energy-density systems like zinc-air batteries and flexible or solid-state batteries. nih.govyoutube.com

The development of binderless, hierarchical air cathodes and robust zinc anodes is pushing the performance of zinc-air batteries, which have a high theoretical energy density. nih.govyoutube.com The stability imparted by advanced electrolytes is crucial for the rechargeability and cycle life of these batteries. youtube.com Similarly, the creation of stable solid-state electrolytes with high ionic conductivity is a key goal for improving battery safety and energy density. researchgate.netmdpi.com An electrolyte system featuring this compound could be integral to the success of these next-generation energy storage devices by providing a stable interface and facilitating efficient ion transport, which are universal requirements for high-performance batteries. lbl.govnih.govnih.gov

Comparative Analysis with Alternative Electrolyte Systems

The performance of a Zinc nonafluorobutanesulfonate electrolyte is best understood in comparison to other common zinc salts used in ZIB research, such as zinc trifluoromethanesulfonate (Zn(OTf)₂), zinc sulfate (ZnSO₄), and zinc chloride (ZnCl₂).

The nonaflate anion (C₄F₉SO₃⁻) is structurally similar to the triflate anion (CF₃SO₃⁻) but has a longer perfluorinated carbon chain. This difference in size and fluorine content can lead to variations in key electrolyte properties.

Key Comparative Parameters of Anions:

| Anion Property | Nonaflate (C₄F₉SO₃⁻) | Triflate (CF₃SO₃⁻) | Sulfate (SO₄²⁻) | Chloride (Cl⁻) |

| Size | Larger | Smaller | Medium | Smallest |

| Charge Delocalization | High | High | Moderate | Low |

| Coordinating Ability | Very Weak | Weak | Moderate | Strong |

| Hydrophobicity | Higher | Lower | Low | Low |

These differences in anion properties translate to variations in the performance of the corresponding zinc electrolytes.

Performance Comparison of Zinc Electrolytes (Qualitative):

| Electrolyte Parameter | Zinc Nonafluorobutanesulfonate | Zinc Trifluoromethanesulfonate | Zinc Sulfate | Zinc Chloride |

| Ionic Conductivity | Likely moderate to high | High researchgate.net | Moderate | High |

| Electrochemical Stability Window | Expected to be wide | Wide wikipedia.org | Narrower | Narrower |

| Zinc Dendrite Suppression | Potentially effective | Moderately effective acs.orgbeyond-battery.com | Less effective | Prone to dendrites |

| Anode Corrosion | Lower in non-aqueous systems | Lower in non-aqueous systems | Higher in aqueous systems | High in aqueous systems |

| Cost | Higher | High | Low | Low |

Research on zinc triflate electrolytes has shown that the OTf⁻ anion can participate in the formation of a protective SEI, leading to improved cycling stability. acs.org It is plausible that the larger and more fluorinated nonaflate anion could form an even more robust and stable SEI, further enhancing the performance of zinc anodes. However, the potentially lower ionic conductivity due to the larger anion size might be a trade-off. nih.gov Compared to aqueous electrolytes based on ZnSO₄ and ZnCl₂, a non-aqueous electrolyte with Zinc nonafluorobutanesulfonate would offer a much wider electrochemical stability window, enabling the use of higher voltage cathode materials. However, the cost and flammability of organic solvents are significant considerations. pku.edu.cn

Mechanistic Investigations and Reaction Pathways

Elementary Reaction Steps in Zinc Nonafluorobutanesulphonate Mediated Processes

The primary role of this compound is to act as a Lewis acid, activating an electrophile to make it more susceptible to nucleophilic attack. The general mechanism can be outlined as follows:

Lewis Acid-Base Adduct Formation: The catalytic cycle initiates with the coordination of the zinc(II) center to a Lewis basic site on the substrate molecule (e.g., a carbonyl oxygen or a halogen). This forms a Lewis acid-base adduct. The nonafluorobutanesulphonate anions are weakly coordinating, which allows for the substrate to readily bind to the zinc center.

Activation of the Electrophile: Upon coordination, the zinc(II) ion withdraws electron density from the substrate, thereby increasing its electrophilicity. For instance, in a Friedel-Crafts acylation, the coordination of this compound to the acyl halide would generate a highly reactive acylium ion or a strongly polarized complex.

Nucleophilic Attack: The activated electrophile is then attacked by a nucleophile (e.g., an aromatic ring in a Friedel-Crafts reaction). This step results in the formation of a new carbon-carbon or carbon-heteroatom bond and generates a carbocationic intermediate, which is stabilized by the nonaflate anion.

Deprotonation/Catalyst Regeneration: In the final step, a proton is abstracted from the intermediate, typically by a weak base in the reaction mixture or the nonaflate anion itself, to restore the aromaticity of the ring (in the case of Friedel-Crafts reactions) and regenerate the this compound catalyst. The regenerated catalyst can then enter a new catalytic cycle.

Transition State Analysis and Microkinetic Modeling

Understanding the energy landscape of a reaction is crucial for optimizing reaction conditions and catalyst design. Transition state analysis and microkinetic modeling are powerful computational tools used to investigate the energetics of each elementary step in a catalytic cycle.

Transition State Analysis: This involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to locate and characterize the transition state structures for each elementary reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. For a reaction catalyzed by this compound, transition state analysis would provide insights into the geometry of the interacting molecules at the point of bond formation or cleavage and the activation energy associated with that step.

While specific studies on this compound are limited, a hypothetical energy profile for a catalyzed reaction can be constructed to illustrate the data obtained from such an analysis.

| Elementary Step | Description | Calculated Activation Energy (kcal/mol) (Illustrative) | Reaction Energy (kcal/mol) (Illustrative) |

|---|---|---|---|

| 1 | Catalyst-Substrate Binding | 5.2 | -10.5 |

| 2 | Nucleophilic Attack (Rate-Determining) | 22.8 | -5.1 |

| 3 | Proton Transfer and Catalyst Regeneration | 8.5 | -15.3 |

This table presents illustrative data for a hypothetical reaction catalyzed by this compound. The values are representative of a typical Lewis acid-catalyzed process and are not based on experimental data for this specific compound.

Influence of Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can have a profound impact on the rate and mechanism of reactions catalyzed by this compound. Solvents can influence the reaction in several ways:

Coordination to the Catalyst: Solvents with Lewis basic properties (e.g., ethers, nitriles) can coordinate to the zinc(II) center. This coordination can modulate the Lewis acidity of the catalyst. Strongly coordinating solvents can reduce the catalyst's activity by competing with the substrate for the active site. Conversely, weakly coordinating solvents are often preferred to maintain high catalytic activity.

Solvation of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states through solvation. Polar solvents are generally better at solvating charged species, which can lower the activation energy of certain steps and accelerate the reaction rate. For instance, the charged intermediate formed after nucleophilic attack would be stabilized by a polar solvent.

Solubility of Reactants: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction mixture, allowing for efficient interaction between the catalyst and the substrates.

The effect of the solvent on the reaction rate is a complex interplay of these factors. Experimental studies often involve screening a range of solvents to find the optimal balance for a specific transformation.

| Solvent | Dielectric Constant | Relative Reaction Rate (Illustrative) |

|---|---|---|

| Dichloromethane | 9.1 | 1.0 |

| Nitromethane | 35.9 | 5.2 |

| 1,2-Dichloroethane | 10.4 | 1.5 |

| Toluene | 2.4 | 0.3 |

This table provides an illustrative example of how solvent polarity can affect the relative rate of a hypothetical reaction catalyzed by this compound. The trend shown is typical for reactions that proceed through polar intermediates or transition states.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. In the context of this compound-mediated processes, isotopic labeling studies can be designed to answer specific questions about the reaction pathway.

For example, in a Friedel-Crafts alkylation of benzene (B151609) with an alkyl halide, one could use a deuterated benzene (C₆D₆) to determine if the C-H (or C-D) bond cleavage is the rate-determining step. If a significant kinetic isotope effect (a slower reaction rate with the deuterated substrate) is observed, it would suggest that the C-H bond breaking is involved in the rate-determining step.

Another example would be to use a substrate labeled with a heavy isotope of oxygen (¹⁸O) in a reaction involving a carbonyl group. By analyzing the position of the ¹⁸O in the product, one can determine whether the carbonyl oxygen is involved in the reaction and how it is incorporated into the final product. This can help to confirm the coordination of the carbonyl group to the zinc catalyst.

While specific isotopic labeling studies on this compound catalyzed reactions are not widely reported, this technique remains a cornerstone for validating the mechanistic proposals derived from kinetic and computational studies.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn governs its chemical bonding, reactivity, and stability. For zinc nonafluorobutanesulphonate, these calculations provide a detailed picture of the interactions between the zinc cation and the nonafluorobutanesulphonate anions.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org It is particularly effective for metal complexes, providing a balance between accuracy and computational cost. DFT calculations can predict geometric parameters, vibrational frequencies, and electronic properties of molecules. nih.govresearchgate.net

In the context of zinc-containing systems, DFT has been successfully used to study the structures of various complexes, such as zinc-amino acid complexes. rsc.orgnih.gov These studies help in determining the optimal theoretical protocols, including the choice of functional and basis set, for accurately modeling the coordination environment around the zinc ion. For instance, comparisons between calculated bond lengths and experimental X-ray crystallography data for compounds like Zn(Gly)₂ and Zn(Met)₂ have shown that functionals like M06 and M06-L with a 6-311++G(d,p) basis set can yield highly accurate results. rsc.org

When applied to this compound, DFT would be used to optimize the molecular geometry, calculating the precise bond lengths and angles between the zinc ion and the oxygen atoms of the sulfonate groups. It would also elucidate the electronic properties, such as charge distribution and density of states.

Illustrative Data: Calculated vs. Experimental Bond Lengths for a Model Zinc Complex This table presents data for a model zinc-amino acid complex to illustrate the accuracy of DFT calculations, as specific data for this compound is not publicly available.

| Bond | Calculated Bond Length (Å) using M06/6-311++G(d,p) | Experimental Bond Length (Å) (X-ray) | Difference (Å) |

|---|---|---|---|

| Zn-O1 | 2.098 | 2.103 | -0.005 |

| Zn-O2 | 2.485 | 2.480 | +0.005 |

| Zn-N1 | 2.081 | 2.079 | +0.002 |

Molecular Orbital (MO) theory describes the chemical bonds in a molecule in terms of molecular orbitals that are spread across the entire molecule. ucalgary.ca A key aspect of MO theory is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large gap implies high stability, whereas a small gap suggests higher reactivity. chalcogen.ro

For this compound, the HOMO would likely be localized on the nonafluorobutanesulphonate anion, specifically the oxygen atoms of the sulfonate group, which act as the electron donor. The LUMO would be centered on the zinc(II) cation, which is the electron acceptor. ucalgary.castackexchange.com The interaction between the ligand's HOMO and the metal's LUMO is fundamental to the formation of the coordination bond. Analysis of these orbitals helps in understanding charge transfer processes and the nature of the zinc-ligand bond.

Illustrative Data: Frontier Orbital Energies for a Model Zinc System This table provides example energy values for a generic zinc-based system to illustrate the concepts of HOMO, LUMO, and the energy gap. Specific values for this compound would require dedicated quantum chemical calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.81 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -2.79 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.02 | Indicator of chemical stability and reactivity. mdpi.com |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov MD provides detailed information about the conformational flexibility and dynamics of systems that are not accessible from static quantum chemical calculations. nih.gov For zinc-containing systems, especially in solution or within larger biological matrices, MD simulations are invaluable. researchgate.net

In the case of this compound, MD simulations could be employed to study its behavior in different solvent environments. These simulations would reveal how solvent molecules arrange around the ionic compound, the stability of the zinc coordination sphere, and the dynamics of the flexible nonafluorobutane chains. Such simulations are crucial for understanding how the compound interacts with its environment, which influences its solubility, stability, and catalytic activity. Challenges in accurately simulating the coordination of zinc, which often involves a tetrahedral geometry, have been addressed by developing specialized methods, such as the use of cationic dummy atoms to maintain the correct ligand orientation. nih.govresearchgate.net

Prediction and Elucidation of Structure-Property Relationships

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. nih.gov By combining results from quantum mechanics and molecular dynamics, a comprehensive model of the chemical behavior of this compound can be developed.

The electronic structure, as calculated by DFT and analyzed with MO theory, directly correlates with the reactivity and stability of this compound. nih.gov The distribution of electrostatic potential on the molecular surface can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. The strength of the coordinate bonds between the zinc ion and the sulfonate ligands, along with the HOMO-LUMO gap, provides a quantitative measure of the compound's thermodynamic and kinetic stability. For instance, a wider HOMO-LUMO gap would suggest greater stability and lower reactivity, which is a desirable property for applications such as electrolytes in batteries or as a stable Lewis acid catalyst.

Computational modeling is highly effective for studying the coordination environment around a metal center. nih.gov For this compound, models can predict the preferred coordination number and geometry of the zinc ion, which is typically tetrahedral or octahedral. These models can also simulate the process of ligand exchange, where one or more of the nonafluorobutanesulphonate ligands are replaced by other molecules, such as solvent or a substrate in a catalytic reaction. Understanding these dynamics is critical, as the trafficking and reactivity of zinc in many systems occur through direct ligand exchange mechanisms without the formation of free zinc ions. nih.gov MD simulations can track the pathways and calculate the energy barriers associated with these exchange processes, providing insight into reaction mechanisms and rates.

Environmental Dynamics and Remediation Perspectives

Environmental Fate and Transport Mechanisms of Fluorinated Sulfonates

The environmental behavior of zinc nonafluorobutanesulfonate is dictated by the characteristics of its components: the zinc cation (Zn²⁺) and the nonafluorobutanesulfonate anion. While zinc is a naturally occurring element with its own environmental cycle, the focus of concern lies with the highly fluorinated anion, which belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). cdc.govzink.de These synthetic compounds are known for their exceptional stability and persistence in the environment. frontiersin.orgnih.gov

Interaction with Environmental Compartments (Soil, Water, Air)

The fate and transport of zinc nonafluorobutanesulfonate in the environment are governed by its interactions with soil, water, and air.

Soil: The behavior of the nonafluorobutanesulfonate anion in soil is complex. While the fluorinated alkyl chain is hydrophobic, the sulfonate group is hydrophilic, giving the molecule dual characteristics. nih.gov It can be adsorbed to soil particles through hydrophobic interactions and electrostatic attraction. nih.govresearchgate.net However, its mobility in soil can be influenced by factors such as soil organic matter content, pH, and the presence of other ions. nih.govresearchgate.net Shorter-chain PFAS like nonafluorobutanesulfonate tend to be more mobile in soil and have a higher potential to leach into groundwater compared to their longer-chain counterparts. frontiersin.orgumweltbundesamt.de The zinc cation, on the other hand, generally remains adsorbed to soil, though leaching can occur, particularly at waste disposal sites. cdc.gov

Water: In aquatic environments, zinc nonafluorobutanesulfonate will dissociate into zinc ions and nonafluorobutanesulfonate anions. The nonafluorobutanesulfonate anion is water-soluble and can persist in the water column. researchgate.net A key characteristic of PFAS is their tendency to accumulate at the water-air interface. princeton.edunih.gov This property influences their transport and the effectiveness of certain remediation strategies. princeton.edunih.gov Zinc ions in water primarily deposit in sediments through adsorption and precipitation, and their mobility is influenced by factors like pH and the presence of complexing agents such as humic acid. cdc.gov

Air: While zinc itself does not volatilize from soil or water, certain PFAS can be transported through the atmosphere. cdc.gov Long-chain PFAS can be transported on particulate matter. frontiersin.org The potential for atmospheric transport of zinc nonafluorobutanesulfonate would largely depend on its partitioning behavior and association with aerosols.

Table 1: Environmental Interaction of Zinc Nonafluorobutanesulfonate Components

| Component | Soil Interaction | Water Interaction | Air Interaction |

| Nonafluorobutanesulfonate | Adsorption to soil particles influenced by organic matter and pH; higher mobility than long-chain PFAS. frontiersin.orgnih.govumweltbundesamt.de | Water soluble, persistent, and accumulates at the water-air interface. researchgate.netprinceton.edunih.gov | Potential for transport on particulate matter. frontiersin.org |

| Zinc (Zn²⁺) | Generally adsorbed to soil, with some potential for leaching. cdc.gov | Primarily partitions to sediments through adsorption and precipitation. cdc.gov | Does not volatilize. cdc.gov |

Bioremediation and Chemical Remediation Approaches for Fluorinated Species

The remarkable stability of perfluorinated compounds presents significant challenges for remediation. nih.gov Traditional methods are often ineffective, leading to research into more advanced techniques. acs.org

Bioremediation: This approach uses living organisms like bacteria, fungi, or plants to break down or remove contaminants. acs.org While some studies have shown that certain microorganisms can degrade some polyfluoroalkyl substances (which contain non-fluorinated carbons), the biodegradation of perfluorinated compounds like nonafluorobutanesulfonate is much more challenging. nih.govacs.org Recent research has explored the potential of various bacterial and fungal species for PFAS degradation, but this field is still in its early stages. nih.govmdpi.com Phytoremediation, the use of plants to remove contaminants, is also being investigated, with some plant species showing the ability to take up short-chain PFAS. acs.org

Chemical Remediation: Advanced oxidation processes (AOPs) are a promising area of research for the destruction of PFAS. frontiersin.org These methods generate highly reactive radicals that can break the strong C-F bonds. researchgate.net Techniques like Photo-Assisted Fenton Treatment have shown potential for the complete mineralization of PFAS. frontiersin.org Other chemical approaches include reductive defluorination, which uses reducing agents to break down the compounds. acs.org Sorption technologies, which use materials like granular activated carbon (GAC) or ion exchange (IX) resins to adsorb PFAS from water, are more established methods for containment rather than destruction. wrd.orgnih.gov For soil contamination, immobilization techniques aim to bind the PFAS to prevent them from leaching into groundwater. nih.gov

Table 2: Remediation Approaches for Fluorinated Compounds

| Remediation Approach | Description | Applicability to Nonafluorobutanesulfonate |

| Bioremediation | Use of microorganisms or plants to degrade or remove contaminants. acs.org | Limited, as perfluorinated compounds are highly resistant to biodegradation. nih.govacs.org Research is ongoing. mdpi.com |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to break down PFAS. frontiersin.org | Promising for destruction, but can be energy-intensive. researchgate.net |

| Reductive Defluorination | Use of reducing agents to break C-F bonds. acs.org | A potential chemical destruction method. |

| Sorption (GAC, IX Resins) | Adsorption of PFAS onto a solid medium to remove them from water. wrd.orgnih.gov | Effective for containment and water treatment. wrd.org |

| Immobilization | Binding of PFAS in soil to prevent leaching. nih.gov | A strategy for managing soil contamination. |

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and bonding within a compound. For zinc nonafluorobutanesulfonate, a combination of nuclear magnetic resonance, infrared, Raman, and X-ray absorption spectroscopies, alongside mass spectrometry, would provide a holistic understanding of its structural attributes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For zinc nonafluorobutanesulfonate, which is soluble in certain organic solvents, NMR would provide critical information about its constituent ions. However, as a diamagnetic d¹⁰ metal ion, Zn(II) itself is NMR-inactive. The focus would therefore be on the nuclei within the nonafluorobutanesulfonate anion.

¹H NMR: A proton NMR spectrum would primarily be used to assess the purity of the sample, specifically looking for the absence of signals that would indicate the presence of proton-containing impurities or residual solvents from its synthesis. In an ideally pure sample of zinc nonafluorobutanesulfonate, no signals would be expected in the ¹H NMR spectrum.

¹⁹F NMR: Given the nine fluorine atoms in the nonafluorobutanesulfonate anion, ¹⁹F NMR would be the most informative NMR technique. The spectrum would be expected to show distinct resonances for the CF₃ and the three different CF₂ groups in the perfluorobutyl chain. The chemical shifts, signal integrations, and coupling patterns (J-coupling) between adjacent fluorine groups would confirm the structure of the fluorinated anion.

¹³C NMR: Carbon-13 NMR would complement the ¹⁹F NMR data by providing information about the carbon backbone of the nonafluorobutanesulfonate anion. The spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the perfluorobutyl chain. The coupling between carbon and fluorine atoms (¹J(C,F), ²J(C,F), etc.) would provide further confirmation of the connectivity within the anion.

Table 1: Hypothetical NMR Data for the Nonafluorobutanesulfonate Anion

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹⁹F | CF₃ | ~ -81 | Triplet |

| ¹⁹F | -CF₂- (α to SO₃) | ~ -118 | Quintet |

| ¹⁹F | -CF₂- (β to SO₃) | ~ -122 | Triplet of Triplets |

| ¹⁹F | -CF₂- (γ to SO₃) | ~ -126 | Triplet |

| ¹³C | CF₃ | ~ 118 | Quartet |

| ¹³C | -CF₂- (α to SO₃) | ~ 110 | Triplet |

| ¹³C | -CF₂- (β to SO₃) | ~ 108 | Triplet |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a compound. For zinc nonafluorobutanesulfonate, these techniques would primarily probe the vibrations of the nonafluorobutanesulfonate anion.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the stretching and bending vibrations of the S=O and C-F bonds. The symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃) are particularly strong and would be expected in the 1300-1000 cm⁻¹ region. The C-F stretching vibrations would also give rise to strong absorptions, typically in the 1250-1000 cm⁻¹ range. The interaction of the sulfonate group with the zinc cation could potentially lead to shifts in the positions of the SO₃ vibrational bands compared to the free anion.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information. The symmetric stretching of the sulfonate group would be expected to show a strong signal. C-C and C-S stretching vibrations within the perfluorobutyl chain would also be observable. While specific Raman data for zinc nonafluorobutanesulfonate is scarce, analysis of related zinc compounds such as zinc sulfate (B86663) and zinc oxide provides reference points for zinc-oxygen vibrational modes. irdg.org

Table 2: Expected Vibrational Bands for Zinc Nonafluorobutanesulfonate

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Asymmetric SO₃ Stretch | 1250 - 1300 | IR |

| Symmetric SO₃ Stretch | 1050 - 1100 | IR, Raman |

| C-F Stretch | 1100 - 1250 | IR |

| SO₃ Bending | 600 - 700 | IR, Raman |

X-ray Absorption Spectroscopy (XAS) for Zinc Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a specific atom within a compound. For zinc nonafluorobutanesulfonate, XAS at the zinc K-edge (around 9659 eV) would provide invaluable information about the coordination environment of the Zn(II) ion. researchgate.net This technique is particularly useful as it does not require the sample to be crystalline. princeton.edu

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The XANES region provides information about the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the zinc ion. The precise energy and shape of the absorption edge are sensitive to the local environment of the zinc atom.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the zinc ion. Analysis of the EXAFS oscillations can reveal the coordination number and the Zn-O bond distances, confirming that the zinc ion is coordinated to the oxygen atoms of the nonafluorobutanesulfonate anions. Studies on other zinc-containing materials have successfully used EXAFS to determine Zn-O and Zn-S coordination distances. mdpi.com

Mass Spectrometry (MS) for Compositional and Purity Assessment

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and assessing its purity. For an ionic compound like zinc nonafluorobutanesulfonate, electrospray ionization (ESI) mass spectrometry would be the most suitable method.

The mass spectrum would be expected to show peaks corresponding to the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻) at m/z 299. The isotopic pattern of this peak would confirm the presence of sulfur. Depending on the conditions, adducts of the zinc cation with one or more nonafluorobutanesulfonate anions might be observed, for example, [Zn(C₄F₉SO₃)]⁺. The presence of any impurities would be indicated by unexpected peaks in the spectrum. Analysis of test reports indicates that Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) is a method used for the detection of this compound. foopak.com

Diffraction Techniques for Crystalline and Amorphous Structure Determination

Diffraction techniques are the gold standard for determining the arrangement of atoms in a solid material, providing definitive information about the crystal structure.

Single Crystal X-ray Diffraction

Should suitable single crystals of zinc nonafluorobutanesulfonate be grown, single-crystal X-ray diffraction would provide the most precise and unambiguous structural information. This technique would allow for the determination of:

The crystal system and space group.

The precise bond lengths and angles within both the nonafluorobutanesulfonate anion and the coordination sphere of the zinc cation.

The coordination number and geometry of the zinc ion, revealing how many nonafluorobutanesulfonate anions are coordinated to each zinc center and in what arrangement (e.g., tetrahedral, octahedral).

The packing of the ions in the crystal lattice.

While the synthesis of zinc-containing coordination polymers and their characterization by single-crystal X-ray diffraction is well-established nih.gov, specific crystallographic data for zinc nonafluorobutanesulfonate is not currently available in open literature. The ability to obtain such data is contingent on the successful growth of high-quality single crystals. In the absence of single crystals, Powder X-ray Diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample.

Table 3: List of Compounds Mentioned | Compound Name | | :--- | | Zinc nonafluorobutanesulfonate | | Zinc triflate | | Zinc chloride | | Zinc sulfate | | Zinc nitrite (B80452) | | Zinc oxide | | Potassium nonafluorobutanesulfonate | | Tetrabutylammonium nonafluorobutanesulfonate | | Zinc palmitate | | Zinc phosphate (B84403) | | Zinc sulfide (B99878) | | Nonafluorobutanesulfonate | | Perfluorobutanesulfonic acid | | Zinc | | Zincum metallicum | | Zinc n-propylsulfinate | | Zinc bis(trifluoromethylsulfonyl)imide | | Zinc fluoride (B91410) | | Zinc carboxylates | | Zinc dithiophosphates | | Zinc-based coordination polymer | | Zinc, dipropyl- | | Zinc, elemental | | Zinc, powder or dust | | Zinc ashes | | Zinc hydroxide (B78521) fluoride | | Zinc(II) nonaflate | | Zinc(II) triflimide | | Zinc(II) bis(trifluoromethanesulfonyl)imide | | Zinc(II) bis[(trifluoromethyl)sulfonyl]amide | | Zinc(II) complexes | | Zinc(II) chloride | | Zinc(II) coordination polymer | | Zincite | | Wurtzite | | Sphalerite | | Marmatite | | Franklinite | | Pyrite | | Chalcopyrite | | Galena | | Silver Sulphate | | Silver Nitrite | | Silver Nitrate | | Aluminium Silicate Hydroxide (Kaolin) | | Barium Nitrate | | Barium Thiosulphate | | Barium Sulphate | | Bismuth Nitrate PentaHydrate | | Diamond | | Calcium Carbonate | | Calcium Hydroxide | | Calcium Silicate | | Calcium Sulphate | | Calcium Sulphate (Dihydrate) | | Caesium Hydrogen Carbonate | | Cupric Oxide | | Iron(III) Nitrate nonahydrate | | Ammonium Carbamate | | Zirconium Silicate | | N,N,N-triethylethanaminium tridecafluorohexane-1-sulfonate | | Sulfonium, tris(4-methylphenyl)-, salt with perfluoro-1-butanesulfonic acid | | 1-Hexanesulfonic acid,1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, N,N,N-triethylethanaminium salt | | 1-Pentanaminium, N,N,N-tripropyl-, 1,1,2,2,3,3,4,4,4-nonafluoro-1- butanesulfonate | | Heptafluorobutyryl Fluoride | | Heptafluorobutyric anhydride (B1165640) | | morpholinium perfluorobutanesulfonate (B13733166) | | magnesium perfluorobutanesulfonate | | [4-(2-tert-Butoxy-2- | | 1H,1H,2H,2H-perfluorodecanesulfonic acid | | 1,2-cyclopentanedicarboxylic acid | | bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(N,N,N′,N′-tetramethylethylenediamine)zinc(ii) | | bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(ii) | | disodium (B8443419) dizinc (B1255464) iron(III) tris(phosphate) | | (3-tert-butyl-2-hydroxy(or thio)-5-methylphenyl)bis(3,5-dimethylpyrazolyl)methane | | (L1O)ZnCl | | (L1O)ZnI | | (L1OH)ZnI(2) | | (L1O)ZnCH(3) | | (L1O)ZnOAc | | (L1O)ZnSPh | | (L1O)ZnSBz | | (L2S)ZnCH(3) | | (L2S)ZnSPh | | (L2S)(2)Zn | | tris(pyrazolyl)borates | | | (L2S)(2)Zn | | tris(pyrazolyl)borates |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline structure of materials. By bombarding a powdered sample with X-rays and analyzing the diffraction pattern produced, one can identify the crystalline phases present, determine the unit cell dimensions, and assess the sample's purity.

For illustrative purposes, the table below shows typical PXRD data for a different zinc compound, metallic zinc, which crystallizes in a hexagonal close-packed system. rruff.info A similar analysis for zinc nonafluorobutanesulfonate would reveal its specific crystal system and lattice parameters.

Interactive Table: Illustrative PXRD Data for Metallic Zinc

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

|---|---|---|

| 36.41 | 2.466 | (002) |

| 39.12 | 2.299 | (100) |

| 43.34 | 2.086 | (101) |

Note: This data is for metallic zinc and is provided as an example of PXRD data interpretation. researchgate.net

The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the sample. Broadened peaks might indicate the presence of nanocrystalline material or lattice strain.

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are indispensable for understanding the morphology, topography, and elemental composition of a material's surface. These properties are often directly linked to the material's reactivity, catalytic activity, and interfacial behavior.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of materials at high magnifications. SEM provides detailed images of the sample's surface morphology by scanning it with a focused beam of electrons. It can reveal information about particle shape, size distribution, and surface texture.

For zinc nonafluorobutanesulfonate, SEM analysis would be employed to characterize the morphology of the synthesized powder, such as whether it consists of well-defined crystals, agglomerates, or other structures. For instance, studies on zinc oxide nanoparticles have used SEM to reveal spherical morphologies with sizes ranging from 20 to 60 nm. researchgate.net

TEM, on the other hand, provides even higher resolution images by transmitting electrons through a very thin sample. This allows for the visualization of internal structures, crystallographic defects, and the measurement of particle sizes with high precision. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual nanoparticles. researchgate.net While specific TEM images for zinc nonafluorobutanesulfonate are not available, analysis of related materials like zinc sulfide nanobelts has shown single-crystalline structures with diameters around 45 nm and lengths up to 4 µm. iiste.org

Interactive Table: Example Morphological Data from Electron Microscopy of Zinc Compounds

| Technique | Compound | Observed Morphology | Size Range |

|---|---|---|---|

| SEM | Zinc Oxide Nanoparticles | Spherical | 20-60 nm |

Note: This data is for related zinc compounds and illustrates the type of information obtained from SEM and TEM. researchgate.netiiste.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with nanoscale resolution. nih.govnih.gov It works by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever due to forces between the tip and the sample are recorded to create the image.

AFM is particularly useful for quantifying surface roughness and observing surface features that are not easily discernible by other microscopic techniques. In the context of zinc nonafluorobutanesulfonate, AFM could be used to study the surface of thin films or single crystals of the material. For example, AFM has been used to study the surface roughness of zinc thin films deposited on various substrates, revealing root mean square (RMS) roughness values ranging from approximately 9 nm to 110 nm depending on the deposition conditions. researchgate.net This type of analysis would be critical for applications where surface smoothness is important.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. xpsdatabase.net XPS works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that are emitted from the top 1 to 10 nm of the material.

For zinc nonafluorobutanesulfonate (Zn(C₄F₉SO₃)₂), XPS would be invaluable for confirming the presence and chemical states of all constituent elements: zinc (Zn), carbon (C), fluorine (F), sulfur (S), and oxygen (O). The binding energies of the core-level electrons are specific to each element and their chemical environment. For example, the Zn 2p spectrum would be analyzed to confirm the +2 oxidation state of zinc. The C 1s spectrum would show multiple peaks corresponding to the different chemical environments of the carbon atoms in the nonafluorobutane chain and the sulfonate group. Similarly, the F 1s, S 2p, and O 1s spectra would provide detailed information about the chemical structure of the nonafluorobutanesulfonate anion.

Interactive Table: Illustrative Binding Energies for Elements in Zinc Compounds from XPS

| Element | Core Level | Binding Energy (eV) - Example Compound |

|---|---|---|

| Zinc (Zn) | 2p₃/₂ | ~1022 (in ZnO) |

| Zinc (Zn) | 2p₁/₂ | ~1045 (in ZnO) |

| Oxygen (O) | 1s | ~530-532 (in various oxides) |

Note: These binding energies are for related zinc compounds and adventitious carbon, which is commonly used for charge referencing. The actual binding energies for zinc nonafluorobutanesulfonate would be specific to its unique chemical environment. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Rational Material Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by enabling the rapid screening of potential candidates and the prediction of their properties. For Zinc nonafluorobutanesulfonate, AI and ML could be instrumental in several areas:

Catalyst Optimization: Machine learning algorithms could be trained on existing data of Lewis acid catalysts to predict the catalytic activity of Zinc nonafluorobutanesulfonate in various organic reactions. By analyzing vast datasets of reaction conditions and outcomes, AI could identify optimal temperatures, pressures, and solvent systems to maximize yield and selectivity.

Electrolyte Formulation: In the context of electrochemical applications, such as in batteries, AI could be used to design novel electrolyte formulations containing Zinc nonafluorobutanesulfonate. By simulating the interactions between the salt, solvents, and electrodes, machine learning models can predict properties like ionic conductivity and electrochemical stability, accelerating the development of next-generation energy storage devices.

Predictive Modeling: AI can be used to model the behavior of Zinc nonafluorobutanesulfonate under different conditions, helping to understand its degradation pathways and predict its long-term stability in various applications.

Exploration of Novel Applications Beyond Current Scope in Specialized Fields

While Zinc nonafluorobutanesulfonate is recognized for its role as a Lewis acid catalyst and an electrolyte component, future research could unveil its potential in other specialized fields:

Advanced Polymerizations: Its strong Lewis acidity could be harnessed for the cationic polymerization of novel monomers, leading to the creation of specialty polymers with unique thermal, mechanical, or optical properties.

Perovskite Solar Cells: The search for stable and efficient materials for perovskite solar cells is a major area of research. The properties of Zinc nonafluorobutanesulfonate could be explored for its potential use as an additive or an interfacial layer to enhance the performance and longevity of these devices.

Gas Separation Membranes: The incorporation of Zinc nonafluorobutanesulfonate into polymer matrices could lead to the development of advanced membranes for gas separation. Its interaction with specific gas molecules could enhance the selectivity and permeability of the membrane for applications such as carbon capture or hydrogen purification.

Sustainable Synthesis and Application Strategies for Zinc Nonafluorobutanesulfonate

The principles of green chemistry are becoming increasingly important in the chemical industry. Future research on Zinc nonafluorobutanesulfonate will likely focus on developing more sustainable synthesis routes and application methods:

Catalyst Recycling and Reuse: Developing robust methods for the recovery and reuse of Zinc nonafluorobutanesulfonate after a chemical reaction is crucial for improving the economic and environmental viability of its use as a catalyst. This could involve immobilizing the catalyst on a solid support for easy separation.

Biodegradable Electrolytes: For applications in disposable electronics or medical devices, research could focus on developing biodegradable electrolyte systems based on Zinc nonafluorobutanesulfonate, minimizing their environmental persistence.

Interdisciplinary Research Opportunities in Advanced Materials Science

The unique properties of Zinc nonafluorobutanesulfonate make it a candidate for investigation in various interdisciplinary research areas within advanced materials science:

Collaboration with Computational Chemists: Joint efforts between experimental and computational chemists can provide deeper insights into the reaction mechanisms when Zinc nonafluorobutanesulfonate is used as a catalyst. Density functional theory (DFT) calculations can help to elucidate the role of the catalyst in activating substrates and stabilizing transition states.

Partnerships with Engineers: The development of practical applications for Zinc nonafluorobutanesulfonate, such as in batteries or fuel cells, will require close collaboration between chemists and engineers. This will be essential for designing and fabricating devices that effectively incorporate this material.